molecular formula C15H14N4O3 B2646860 2,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034620-51-2

2,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2646860
CAS No.: 2034620-51-2
M. Wt: 298.302
InChI Key: YUOCJGHZYJVULS-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a synthetic small molecule based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a structure recognized for its significant potential in targeted cancer therapy and enzyme inhibition research . This compound is designed for scientific investigation into its interactions with key protein kinases, which are enzymes that play a critical role in cellular signalling pathways and are frequently dysregulated in cancers . The pyrazolo[1,5-a]pyrimidine core is a versatile structure known to act as an ATP-competitive inhibitor, effectively blocking the activity of various kinase targets such as CK2, EGFR, B-Raf, and MEK . The specific benzamide substitution at the 6-position, featuring the 2,4-dimethoxyphenyl group, is engineered to modulate the compound's binding affinity and selectivity, allowing researchers to probe structure-activity relationships (SAR) and optimize interactions within the kinase's ATP-binding pocket . Its primary research value lies in its application as a tool compound for in vitro and in vivo studies aimed at understanding oncogenic signalling, evaluating antiproliferative effects, and overcoming challenges in cancer treatment like drug resistance . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dimethoxy-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-21-11-3-4-12(13(7-11)22-2)15(20)18-10-8-16-14-5-6-17-19(14)9-10/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOCJGHZYJVULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and 2,4-dichloropyrimidine under basic conditions.

    Attachment of the Benzamide Moiety: The pyrazolo[1,5-a]pyrimidine intermediate is then reacted with 2,4-dimethoxybenzoic acid or its derivatives in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 2,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide exhibit significant anticancer activity. Key findings include:

  • Inhibition of Cancer Cell Proliferation : The compound has shown efficacy against various cancer cell lines, including ovarian and breast cancer cells. Studies have reported that it can inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and tumor growth .
  • Mechanism of Action : The mechanism often involves inducing apoptosis and altering cell cycle progression in cancer cells. Molecular docking studies suggest strong binding affinities to target proteins, indicating effective interactions at the molecular level .

Dual Kinase Inhibition

A notable study focused on the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The study evaluated the compounds for their dual inhibition potential towards CDK2 and TRKA kinases. Results demonstrated:

  • Compounds exhibited IC50 values comparable to established inhibitors (e.g., ribociclib and larotrectinib), highlighting their potential as effective anticancer agents .
  • The derivatives showed broad-spectrum anticancer activity across various human cancer types, achieving significant growth inhibition percentages in multiple cell lines tested by the National Cancer Institute (NCI) .

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to disruption of cell signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents on Benzamide Key Synthetic Method Biological Target
2,4-Dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide 2,4-dimethoxy Microwave-assisted cyclization TTK, DDR1 (hypothesized)
3-Bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide 3-bromo Sonogashira coupling Undisclosed
7rh Benzamide 3-(pyrazolo[1,5-a]pyrimidin-6-yl-ethynyl) Palladium-catalyzed coupling DDR1
Compound 2a 4-sulfonamide-diazenyl Reflux with cyanoesters Anti-cancer (broad)

Key Observations :

  • Electron-Donating vs.
  • Synthetic Efficiency : Microwave-assisted synthesis (used for the target compound) reduces reaction times and enhances regioselectivity compared to traditional reflux methods .

Structural Planarity and Binding Interactions

The pyrazolo[1,5-a]pyrimidine scaffold’s planarity is critical for kinase inhibition. highlights that the H-bond between the benzamide’s NH and the pyrimidine’s nitrogen enforces planarity, optimizing interactions with hydrophobic kinase pockets. The 2,4-dimethoxy groups may further stabilize this conformation through steric or electronic effects . In contrast, bulkier substituents (e.g., diazenyl groups in compound 2a ) could reduce planarity, diminishing binding affinity.

Kinase Inhibition :

  • TTK Inhibition : Pyrazolo[1,5-a]pyrimidines with polar groups in hydrophobic regions (e.g., methoxy) retain inhibitory potency while improving physicochemical properties . The target compound’s dimethoxy groups may align with this strategy.
  • DDR1 Specificity : The 7rh benzamide (a structural analog) demonstrates selective DDR1 inhibition due to its ethynyl linker, which is absent in the target compound . This suggests that substituent position and linker type significantly influence kinase specificity.

Cytotoxicity: Compounds like 10a–c (), featuring cyano and methoxyphenyl groups, exhibit cytotoxicity against cancer cells. The target compound’s dimethoxy groups may confer similar activity, though direct comparisons require empirical data.

Physicochemical Properties

  • Solubility : Methoxy groups enhance aqueous solubility compared to halogenated analogs (e.g., 3-bromo derivative ).
  • Metabolic Stability : Electron-donating substituents like methoxy may reduce oxidative metabolism, extending half-life relative to compounds with electron-withdrawing groups.

Biological Activity

2,4-Dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. The structural characteristics of this compound include a benzamide core with two methoxy groups and a pyrazolo[1,5-a]pyrimidine moiety, which contribute to its biological activities.

Chemical Structure

The chemical structure can be represented as follows:

C15H14N4O3\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}_{3}

The biological activity of this compound primarily involves its interaction with specific protein kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, disrupting critical cell signaling pathways essential for tumor growth and survival. This inhibition can lead to apoptosis and reduced cell proliferation, making it a promising candidate for anticancer therapy.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. Specifically, this compound has shown efficacy against various cancer cell lines. Below is a summary of its biological activities:

Activity Cell Lines Tested IC50 Values (µM) Mechanism
AnticancerMCF7 (breast cancer)3.79Kinase inhibition
SF-268 (glioma)12.50Apoptosis induction
NCI-H460 (lung cancer)42.30Disruption of cell signaling

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

  • Anticancer Efficacy :
    • A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on ovarian and breast cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in tumor proliferation .
  • Kinase Inhibition :
    • Another investigation reported that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold effectively inhibited various kinases critical for cancer progression. The study provided insights into the binding affinities and selectivity towards different kinase targets .
  • Structure-Activity Relationship (SAR) :
    • Research into structural modifications of pyrazolo[1,5-a]pyrimidines revealed that specific substitutions could enhance anticancer activity. The presence of methoxy groups at positions 2 and 4 on the benzene ring was found to improve potency against several cancer cell lines while reducing toxicity towards normal cells .

Q & A

Q. Advanced Research Focus

  • Kinase selectivity panels : Compounds like 7rh exhibit IC50 = 6.8 nM for DDR1 vs. >10,000 nM for DDR2, Bcr-Abl, and c-Kit . Selectivity scores (S35 = 0.035, S10 = 0.008) are calculated from kinase profiling across 455 targets .
  • Kd measurements : Surface plasmon resonance (SPR) confirms 7rh binds DDR1 with Kd = 0.6 nM .
  • Cellular assays : SRB or MTT assays quantify anti-proliferative effects in DDR1-high cancer cells (e.g., MCF7), with IC50 values <1 µM .

How are pharmacokinetic (PK) properties optimized for oral bioavailability in pyrazolo[1,5-a]pyrimidine-based DDR1 inhibitors?

Q. Advanced Research Focus

  • LogP optimization : Balancing hydrophobicity (e.g., ethynylbenzamide substituents) improves membrane permeability .
  • Metabolic stability : Microsomal assays identify vulnerable sites (e.g., methoxy groups), guiding structural modifications .
  • In vivo PK studies : Compounds like 7rh achieve 67.4% oral bioavailability in rodent models, with t1/2 >4 hours .

What experimental designs evaluate synergistic effects of combining DDR1 inhibitors with other targeted therapies?

Q. Advanced Research Focus

  • Combination Index (CI) analysis : CalcuSyn software quantifies synergy (CI <1) in dose-response matrices. For example, 7rh + palbociclib (CDK4/6 inhibitor) shows CI = 0.3–0.5 in PIK3CA-mutant cells .
  • Apoptosis assays : Flow cytometry detects enhanced caspase-3 activation when DDR1 inhibitors (e.g., 7rh) are combined with SFK inhibitors (e.g., dasatinib) .
  • In vivo xenografts : Tumor volume reduction >70% is observed with combination therapy vs. monotherapy .

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